(5-氯-2,1,3-苯并噻二唑-4-基)氰胺

描述

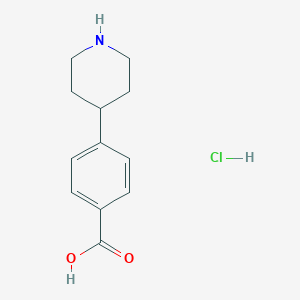

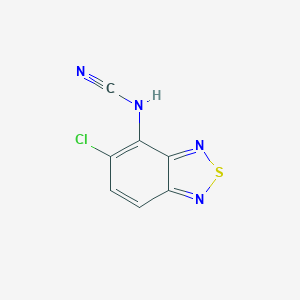

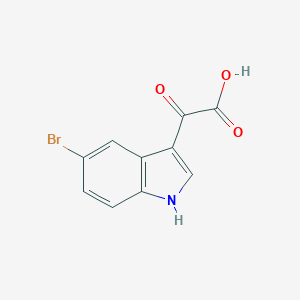

The compound "(5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide" is not directly mentioned in the provided papers, but the papers discuss related compounds with structural similarities, such as derivatives of 1,3,4-thiadiazole and benzothiazole moieties. These compounds are of interest due to their potential biological activities and applications in various fields, including as insecticides, semiconductors, and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves efficient synthetic methodologies that exploit the reactivity of functional groups to construct new heterocycles. For instance, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was achieved and structurally characterized using elemental analysis and spectroscopic techniques . Another synthesis approach for a derivative of 1,3,4-thiadiazole involved a dehydrosulfurization reaction yielding the target product with a high yield, confirmed by NMR spectroscopy data .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of thiadiazole or benzothiazole rings, which are crucial for their biological activity. The X-ray coordinates of a related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, with cyclin-dependent kinase 5 (cdk5) revealed an unusual binding mode to the enzyme, which could be informative for the design of inhibitors .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further reactions to form novel derivatives. For example, novel 4-chloro-5-methyl-2-(R-thio)-N-(2,3-dihydro-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives were synthesized through the reaction of specific precursors with hydrazonyl bromides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of chloro, methyl, and sulfonamide groups can affect their solubility, stability, and reactivity. The antinociceptive activity of (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives was tested, and one derivative was found to be significantly more active than others, indicating the importance of structural modifications on biological activity .

科学研究应用

药理潜力

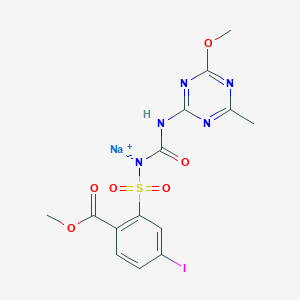

苯并噻二唑骨架,包括衍生物如(5-氯-2,1,3-苯并噻二唑-4-基)氰胺,已被广泛探索其药理潜力。苯并噻二唑以其广泛的生物活性而闻名。这些活性范围从抗菌、镇痛、抗炎到抗糖尿病效果。此外,苯并噻二唑的结构简单性和合成可及性使其成为药物发现中的有吸引力的对象,2-芳基苯并噻二唑显示出作为抗肿瘤剂的潜力。苯并噻二唑的药理意义在于它们存在于临床药物中,并正在进行研究以开发它们用于治疗各种疾病和紊乱(Kamal, Hussaini, & Malik, 2015)。

农业应用

苯并噻二唑,特别是苯并噻二唑(BTH),被用作合成植物防御激活剂。BTH是植物病害管理中的开创性化学物质,其作用不是通过直接与病原体作斗争,而是通过激活植物中的系统获得性抗性(SAR)。这种机制已被用于保护各种作物,包括小麦、番茄、豆类和烟草,免受一系列植物病害的侵害,为化学农药提供了更安全、更可靠的替代方案。BTH的环保性凸显了其在可持续农业和植物保护策略中的价值(اعظمی ساردویی, فکرت, & قلاوند, 2017)。

环境影响和土壤健康增强

氰胺钙,与苯并噻二唑化学相关的化合物,是一种促进可持续土壤健康的环保肥料。其在农业中的应用通过增强微生物多样性来使土壤受益,从而可以抑制土传病原体。提供必需营养物质的双重作用,同时改善土壤健康,将氰胺钙定位为环境可持续农业实践中的关键参与者,表明了苯并噻二唑衍生物的更广泛的环境影响(Dixon, 2012)。

安全和危害

属性

IUPAC Name |

(5-chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4S/c8-4-1-2-5-7(12-13-11-5)6(4)10-3-9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGDXFFKSUUPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549430 | |

| Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |

CAS RN |

51322-80-6 | |

| Record name | ((5-Chloro-2,1,3-benzothiadiazol-4-yl)amino)formonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO)FORMONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCM3L5L88M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)